

Comprehensive Technical Guide: 1H-Indole, 2-bromo-5-me

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Compound of Interest

Compound Name: 1H-Indole, 2-bromo-5-methyl-
CAS No.: 1388030-98-5
Cat. No.: B1374701

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Executive Summary

In the landscape of medicinal chemistry and advanced materials, halogenated indoles serve as indispensable bifunctional building blocks. **1H-Indole**, The strategic placement of a bromine atom at the C2 position provides a highly reactive vector for transition-metal-catalyzed cross-coupling, while the influence ligand-receptor binding kinetics.

Due to the inherent nucleophilicity of the C3 position in the indole ring, the synthesis and stabilization of C2-halogenated indoles present unique chem methodologies, and handling protocols required to successfully leverage 2-bromo-5-methyl-1H-indole in drug development pipelines.

Physicochemical Properties & Structural Logic

Understanding the baseline properties of 2-bromo-5-methyl-1H-indole is critical for predicting its behavior in complex reaction mixtures. The presence its pKa and oxidation potential[3].

Property	Value / Descripti
IUPAC Name	2-bromo-5-methyl-
CAS Number	1388030-98-5[1]
Molecular Formula	C9H8BrN[1]
Molecular Weight	210.07 g/mol [1]
Canonical SMILES	CC1=CC2=C(C=C
Physical State	Solid (Typically pal
Solubility	Soluble in DMF, DI
Storage Requirements	-20°C, stored unde

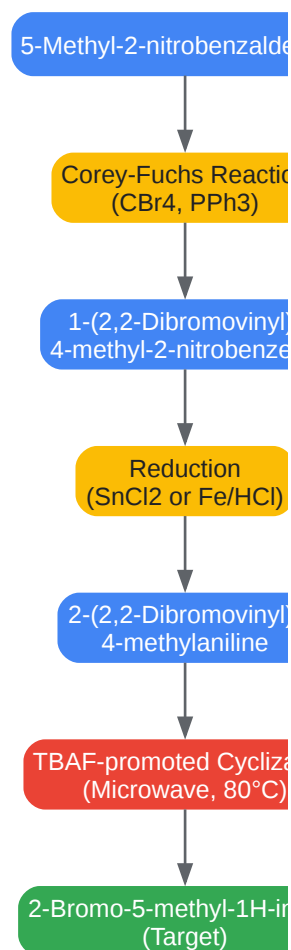
Synthetic Methodologies: Overcoming C2-Regioselectivity

The Mechanistic Challenge

Direct electrophilic bromination of indoles preferentially occurs at the C3 position due to the formation of a highly stable Wheland intermediate. Attempt Therefore, synthesizing 2-bromo-5-methyl-1H-indole requires a "bottom-up" cyclization approach rather than late-stage functionalization.

Preferred Route: Intramolecular Cyclization of gem-Dibromovinyl Anilines

The most atom-economical and regioselective method for synthesizing C2-bromoindoles involves the Tetrabutylammonium fluoride (TBAF)-promoted drive the reaction to completion rapidly, minimizing the degradation of the sensitive 2-bromoindole product.



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Synthetic workflow for 2-bromo-5-methyl-1H-indole via gem-dibromovinyl aniline cyclization.

Self-Validating Protocol: TBAF-Promoted Cyclization

This protocol is designed as a self-validating system; you must confirm the success of each mechanistic checkpoint before proceeding.

Step 1: Reaction Setup

- Action: Dissolve 1.0 equivalent of 2-(2,2-dibromovinyl)-4-methylaniline in anhydrous THF (0.2 M concentration) in a microwave-safe vial. Add 2.5 equivalents of TBAF.
- Causality: Anhydrous conditions are critical. Water will protonate the intermediate bromoalkyne, leading to des-brominated byproducts. TBAF acts as a fluoride source to facilitate cyclization.

Step 2: Microwave Irradiation

- Action: Seal the vial and subject it to microwave irradiation at 80°C for 1 to 2 hours.
- Causality: Microwave heating ensures uniform thermal distribution, accelerating the intramolecular nucleophilic attack of the aniline nitrogen onto the gem-dibromovinyl group.
- Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The starting material spot should completely disappear, replaced by a highly UV-active spot.

Step 3: Quench and Extraction

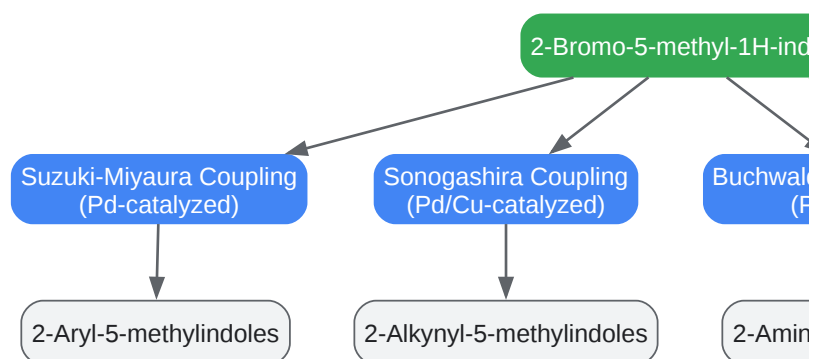
- Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract 3x with Ethyl Acetate. Wash the combined organic layers with water.
- Causality: NH₄Cl neutralizes residual basicity without being acidic enough to protonate the indole C3 position, which could trigger dimerization.

Step 4: Purification and Integrity Validation

- Action: Concentrate under reduced pressure (bath temp < 30°C) and immediately purify via flash column chromatography (silica gel, deactivated w
- Causality: 2-Bromoindoles are acid-sensitive and can polymerize on standard, slightly acidic silica gel. Triethylamine deactivates the silica, preserv
- Validation Checkpoint: Analyze via ¹H NMR. A successful synthesis is confirmed by the presence of a sharp singlet at ~6.4 ppm, corresponding to 1

Downstream Applications in Drug Discovery

The primary utility of 2-bromo-5-methyl-1H-indole lies in its capacity to act as a divergent node for generating complex, pharmaceutically favorable inc palladium catalysts.



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Divergent downstream functionalization pathways of 2-bromo-5-methyl-1H-indole.

- Suzuki-Miyaura Cross-Coupling: Enables the installation of diverse aryl or heteroaryl groups at the C2 position. This is a critical step in synthesizing
- Halogen-Metal Exchange: Treatment with n-BuLi at -78°C generates a highly nucleophilic C2-lithio species. This intermediate can be trapped with c

Handling, Storage, and Stability

2-Haloindoles possess a notorious reputation for instability[3]. The electron-rich nature of the indole ring, combined with the leaving-group ability of th

- Atmospheric Control: The compound must be handled using Schlenk techniques or within a glovebox. Exposure to ambient oxygen leads to the for
- Temperature Control: Long-term storage must be strictly maintained at -20°C[3]. At room temperature, the compound will slowly degrade, evidence
- Light Sensitivity: Photolytic cleavage of the C-Br bond can generate radical species that initiate polymerization. Storage containers must be wrappe

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